An In-depth Technical Guide to 6-Hydroxydecanoic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6-Hydroxydecanoic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxydecanoic acid (CAS No. 16899-10-8) is a medium-chain hydroxy fatty acid.[1][2] Its structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a hydroxyl group at the C-6 position.[2] This bifunctional nature makes it a molecule of interest for various applications, including the synthesis of specialty polymers, surfactants, and as a potential building block in the development of novel pharmaceuticals. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and a hypothetical metabolic pathway.
Chemical Structure and Identifiers
The chemical structure and key identifiers of 6-hydroxydecanoic acid are summarized below.
| Identifier | Value |
| IUPAC Name | 6-hydroxydecanoic acid |
| Synonyms | ε-Hydroxydecanoic acid |
| CAS Number | 16899-10-8[3] |
| Molecular Formula | C₁₀H₂₀O₃[3] |
| Molecular Weight | 188.27 g/mol [3] |
| SMILES | CCCCC(O)CCCCC(=O)O[2] |
| InChI | InChI=1S/C10H20O3/c1-2-3-6-9(11)7-4-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)[2] |
Physicochemical Properties
Experimental data on the physicochemical properties of 6-hydroxydecanoic acid are limited. The following table includes predicted values from reputable sources, offering a valuable reference for research and development.
| Property | Predicted Value | Source |
| logP | 2.37 | ALOGPS[2] |
| logS | -1.9 | ALOGPS[2] |
| pKa (Strongest Acidic) | 4.71 | ChemAxon[2] |
| pKa (Strongest Basic) | -1.3 | ChemAxon[2] |
| Physiological Charge | -1 | ChemAxon[2] |
| Hydrogen Acceptor Count | 3 | ChemAxon[2] |
| Hydrogen Donor Count | 2 | ChemAxon[2] |
| Polar Surface Area | 57.53 Ų | ChemAxon[2] |
| Rotatable Bond Count | 8 | ChemAxon[2] |
| Refractivity | 51.15 m³·mol⁻¹ | ChemAxon[2] |
| Polarizability | 22.36 ų | ChemAxon[2] |
Spectroscopic Data (Predicted)
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¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the carbonyl group, and the overlapping signals of the aliphatic chain protons.
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¹³C NMR Spectrum (Predicted): The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, and the different methylene carbons in the aliphatic chain.
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Infrared (IR) Spectrum (Predicted): The IR spectrum is predicted to exhibit a broad absorption band corresponding to the O-H stretch of the carboxylic acid and the alcohol, a sharp peak for the C=O stretch of the carboxylic acid, and C-H stretching and bending vibrations for the aliphatic chain.
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Mass Spectrum (Predicted): The mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the carbon chain.
Synthesis of 6-Hydroxydecanoic Acid
The regioselective hydroxylation of fatty acids presents a significant synthetic challenge. Biocatalysis, particularly using cytochrome P450 monooxygenases, has emerged as a promising method for the targeted hydroxylation of C-H bonds in fatty acids.[4][5]
Proposed Enzymatic Synthesis
A plausible route for the synthesis of 6-hydroxydecanoic acid involves the whole-cell biotransformation of decanoic acid using an engineered microorganism expressing a cytochrome P450 enzyme with selectivity for the C-6 position.
Experimental Protocol: General Procedure for Enzymatic Hydroxylation
The following is a generalized protocol based on methods for the enzymatic hydroxylation of other medium-chain fatty acids.[3][6] Specific conditions would need to be optimized for the synthesis of 6-hydroxydecanoic acid.
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Strain Cultivation: An engineered E. coli strain harboring a plasmid for the expression of a selected cytochrome P450 monooxygenase and its redox partners is cultured in a suitable growth medium (e.g., LB or M9 minimal medium) at 37°C to an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).
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Induction of Protein Expression: Expression of the P450 enzyme is induced by the addition of an appropriate inducer (e.g., IPTG) and the culture is further incubated at a lower temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours) to allow for proper protein folding and expression.
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Whole-Cell Biotransformation: The cells are harvested by centrifugation, washed, and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.4). Decanoic acid, the substrate, is added to the cell suspension (often dissolved in a co-solvent like DMSO or ethanol to improve solubility). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.
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Extraction and Purification: After the reaction, the mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and concentrated. The crude product can be purified using techniques such as column chromatography on silica gel.
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Analysis: The purified 6-hydroxydecanoic acid is characterized by spectroscopic methods (NMR, MS, IR) to confirm its structure and purity.
Hypothetical Metabolic Pathway
While the specific metabolic fate of 6-hydroxydecanoic acid is not well-documented, a hypothetical pathway can be proposed based on the known metabolism of other hydroxy fatty acids. It is likely to undergo further oxidation and degradation through pathways common to fatty acid metabolism.
The following diagram illustrates a plausible, though hypothetical, metabolic pathway for 6-hydroxydecanoic acid.
References
- 1. Method for producing medium-chain omega-hydroxy fatty acids, alpha,omega-dicarboxylic acids, and omega-amino fatty acids from long-chain fatty acids by biotransformation - Eureka | Patsnap [eureka.patsnap.com]
- 2. Human Metabolome Database: Showing metabocard for 6-hydroxydecanoic acid (HMDB0340517) [hmdb.ca]
- 3. Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
